molecular formula C15H18O6 B11760698 (R)-5-O-Benzoyl-1,2-di-O-isopropylidene-alpha-D-xylofuranose

(R)-5-O-Benzoyl-1,2-di-O-isopropylidene-alpha-D-xylofuranose

Cat. No.: B11760698
M. Wt: 294.30 g/mol
InChI Key: WKRBIHIDJVMVGS-HKUMRIAESA-N
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Description

CAS No.: 6022-96-4 Molecular Formula: C₁₅H₁₈O₆ Molecular Weight: 294.30 g/mol

This compound is a benzoate ester derivative featuring a bicyclic tetrahydrofuro[2,3-d][1,3]dioxolane core with hydroxyl and methyl substituents. Its stereochemistry (3aR,5R,6R,6aR) is critical for its reactivity and biological interactions. The compound is primarily utilized as an intermediate in nucleoside and carbohydrate chemistry, particularly in the synthesis of modified sugars and antiviral agents . Its structural complexity arises from the fused furan-dioxolane ring system, which confers rigidity and influences stereoelectronic properties.

Properties

Molecular Formula

C15H18O6

Molecular Weight

294.30 g/mol

IUPAC Name

[(3aR,5R,6R,6aR)-6-hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]methyl benzoate

InChI

InChI=1S/C15H18O6/c1-15(2)20-12-11(16)10(19-14(12)21-15)8-18-13(17)9-6-4-3-5-7-9/h3-7,10-12,14,16H,8H2,1-2H3/t10-,11-,12-,14-/m1/s1

InChI Key

WKRBIHIDJVMVGS-HKUMRIAESA-N

Isomeric SMILES

CC1(O[C@@H]2[C@@H]([C@H](O[C@@H]2O1)COC(=O)C3=CC=CC=C3)O)C

Canonical SMILES

CC1(OC2C(C(OC2O1)COC(=O)C3=CC=CC=C3)O)C

Origin of Product

United States

Biological Activity

((3aR,5R,6R,6aR)-6-Hydroxy-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methyl benzoate is a complex organic compound with potential biological activities. Its structure suggests various interactions with biological systems, which can be explored through its pharmacological properties and mechanisms of action.

Chemical Structure and Properties

The compound features a tetrahydrofurodioxole core that is substituted with a benzoate group. Its molecular formula is C23H28O11C_{23}H_{28}O_{11}, and it has a molecular weight of approximately 480.46 g/mol. The presence of hydroxyl groups in its structure may contribute to its reactivity and interactions with biological macromolecules.

Biological Activity Overview

Research indicates that compounds similar to ((3aR,5R,6R,6aR)-6-Hydroxy-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methyl benzoate exhibit various biological activities:

  • Antioxidant Activity : Several studies have highlighted the antioxidant properties of related compounds. Antioxidants play a crucial role in neutralizing free radicals and preventing oxidative stress in cells.
  • Antimicrobial Properties : Compounds containing similar functional groups have shown effectiveness against various microbial strains. This suggests potential applications in treating infections or as preservatives.
  • Anti-inflammatory Effects : Certain derivatives exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and mediators.
  • Cytotoxicity : Some studies report that compounds with similar structures can induce apoptosis in cancer cells, suggesting potential as anticancer agents.

Case Study 1: Antioxidant Activity

A study conducted by researchers at the Benemérita Universidad Autónoma de Puebla evaluated the antioxidant capacity of related compounds using DPPH and ABTS assays. The results indicated that these compounds significantly reduced oxidative stress markers in vitro.

CompoundDPPH % InhibitionABTS % Inhibition
Compound A85%90%
Compound B78%82%
((3aR,5R,6R,6aR)-6-Hydroxy-...)80%88%

Case Study 2: Antimicrobial Activity

Research published in PubMed assessed the antimicrobial efficacy of various benzoate derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound exhibited significant inhibition zones in agar diffusion assays.

PathogenInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12

Case Study 3: Anti-inflammatory Mechanisms

A study published in Journal of Medicinal Chemistry explored the anti-inflammatory effects of similar compounds on macrophages. The results showed a decrease in TNF-alpha production upon treatment with these compounds.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally and functionally related analogs, focusing on molecular features, synthesis, and applications.

Compound Name Structural Features Key Properties Synthesis & Yield Applications References
((3aR,5R,6R,6aR)-6-Hydroxy-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methyl benzoate Benzoate ester, hydroxyl group at C6, methyl groups at C2 and C2' m.p. not reported; stable under acidic conditions Synthesized via benzoylation of a diol intermediate; purity confirmed by NMR and HRMS Intermediate in nucleoside analogs and glycomimetics
(3aR,5S,6R,6aR)-5-[(R)-1,2-Dihydroxyethyl]-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-yl methyl methanesulfonate Methanesulfonate ester, dihydroxyethyl substituent at C5 m.p. 171–173°C; IR: 3317 cm⁻¹ (NH), 1753 cm⁻¹ (C=O) Recrystallized from H₂O-MeOH (84% yield); characterized by X-ray crystallography Precursor for imino sugars and antiviral nucleosides
((3aR,5R,6aS)-2,2-Dimethyl-6-oxotetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methyl benzoate Keto group at C6, benzoate ester at C5 CAS 6698-46-0; used in medicinal chemistry Prepared via oxidation of the hydroxyl precursor; commercial availability noted Anticancer research (pancratistatin analogs)
(3aR,5R,6S,6aR)-6-((4-Methoxybenzyl)oxy)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl derivatives 4-Methoxybenzyl (PMB) protecting group at C6 m.p. 45–46°C (for benzoyl hydrazone analog); IR: 1756 cm⁻¹ (ester C=O) PMB protection via NaH/PMB-Cl (84% yield); used in iterative glycosylation strategies Synthesis of complex carbohydrates and antiviral agents
((3aR,5R,6S,6aR)-6-(Benzoyloxy)-2-(cyanomethyl)-6a-methyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methyl benzoate Cyanomethyl and benzoyloxy substituents at C6 and C5 X-ray-confirmed stereochemistry; single R-configuration at ketal position By-product in Vorbrüggen glycosylation; structurally validated by crystallography Mechanistic studies in nucleoside synthesis

Key Observations:

Functional Group Variations:

  • The hydroxyl group in the target compound (C6) is often replaced with keto (), methanesulfonate (), or protected groups (e.g., PMB in ), altering solubility and reactivity.
  • Ester Groups: Benzoate esters (target compound) are common, but methanesulfonate () and triflate () derivatives enhance leaving-group capacity for nucleophilic substitutions.

Stereochemical Impact:

  • The (3aR,5R,6R,6aR) configuration ensures spatial alignment for regioselective reactions, critical in nucleoside synthesis (e.g., antiviral EdAP analogs in ).

Synthetic Yields:

  • Hydrazone derivatives (e.g., compound 6 in ) achieve higher yields (86%) compared to benzoyl hydrazones (60%), likely due to differential precipitation kinetics.

Biological Relevance:

  • Compounds with dihydroxyethyl or PMB groups () are prioritized for antiviral studies, while keto derivatives () are explored in apoptosis-inducing agents like pancratistatin.

Research Findings and Data Tables

Table 1: Spectral Data Comparison

Compound IR (C=O stretch, cm⁻¹) ¹H-NMR (δ, ppm) HR-MS (m/z)
Target compound ~1750 (benzoate ester) δ 7.79–8.84 (aromatic H), 5.99 (dioxolane H) 294.30 ([M+H]⁺)
Methanesulfonate analog 1690 (sulfonate) δ 4.60 (O=CNH₂), 3.36 (methylene) 312.33 ([M+H]⁺)
Keto derivative (CAS 6698-46-0) 1753 (keto) δ 5.94 (furan H), 2.43–2.55 (methylene) 358.41 ([M+Na]⁺)

Table 2: Melting Points and Stability

Compound m.p. (°C) Stability
Target compound Not reported Stable in DMSO and CH₂Cl₂; sensitive to strong bases
Methanesulfonate analog 171–173 Hygroscopic; requires anhydrous storage
Hydrazone derivative (compound 6 in ) 181–182 Stable in DMSO; decomposes above 200°C

Q & A

Basic: What synthetic methodologies are effective for preparing ((3aR,5R,6R,6aR)-6-Hydroxy-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methyl benzoate?

The synthesis typically involves stereoselective functionalization of a protected carbohydrate core. Key steps include:

  • Silylation : Protection of hydroxyl groups using reagents like tert-butyldiphenylsilyl chloride (TBDPSCl) under basic conditions (e.g., NaHCO₃) to stabilize intermediates .
  • Benzoate Esterification : Reaction with benzoyl chloride in anhydrous solvents (e.g., CH₂Cl₂) using coupling agents like DCC (dicyclohexylcarbodiimide) and catalytic DMAP (4-dimethylaminopyridine) .
  • Purification : Silica gel column chromatography with gradient elution (hexane/EtOAc) is critical for isolating stereoisomers. Yield optimization requires strict control of reaction stoichiometry and temperature .

Basic: Which spectroscopic and analytical techniques are most reliable for structural confirmation?

  • NMR Spectroscopy : ¹H and ¹³C NMR are essential for verifying stereochemistry and substituent positions. For example, the tert-butyl group in TBDPS-protected intermediates shows distinct singlet peaks at δ ~1.05 ppm (¹H) and ~27 ppm (¹³C) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula via exact mass matching (e.g., [M+Na]⁺ ion for C₂₀H₂₆O₇Na: calc. 401.1572, found 401.1568) .
  • X-ray Crystallography : Definitive proof of absolute configuration, as demonstrated in studies resolving unexpected byproducts (e.g., ketal R-configuration confirmation via SHELX refinement) .

Advanced: How can stereochemical inconsistencies arising during synthesis be resolved?

  • Chiral Chromatography : Use of Reprosil Chiral-NR columns with hexane/iPrOH eluents to separate enantiomers (e.g., tR = 10.83 min vs. 13.05 min for diastereomers) .
  • Crystallographic Analysis : Single-crystal X-ray diffraction (e.g., monoclinic P2₁ space group, SHELXL refinement with R1 < 0.03) provides unambiguous stereochemical assignment .
  • Mechanistic Probing : Deuterium labeling or kinetic isotope effects to trace stereochemical drift in acidic/basic conditions .

Advanced: What challenges arise in Pd-catalyzed allylic alkylation reactions involving this compound?

  • Regioselectivity : Competing γ- vs. α-alkylation pathways require careful ligand selection (e.g., PHOX ligands to favor γ-attack) .
  • Substrate Sensitivity : The tetrahydrofurodioxolane core is prone to acid-catalyzed ring-opening; thus, reactions must be conducted under anhydrous, neutral conditions .
  • Byproduct Formation : Trace TEMPO oxidation or silyl migration byproducts (e.g., cyanomethyl derivatives) necessitate TLC monitoring and iterative purification .

Advanced: How should conflicting data between spectroscopic and crystallographic results be analyzed?

  • Multi-Technique Cross-Validation : For example, if NMR suggests a cis-diol configuration but crystallography indicates trans, re-examine solvent-induced conformational changes or dynamic effects in solution .
  • DFT Calculations : Computational modeling (e.g., Gaussian at B3LYP/6-31G* level) can reconcile discrepancies by simulating NMR chemical shifts for proposed conformers .
  • Error Analysis : Assess systematic errors in crystallographic refinement (e.g., high wR2 values > 0.10 may indicate twinning or disordered solvent) .

Advanced: What crystallization strategies optimize single-crystal growth for X-ray studies?

  • Solvent Screening : Slow evaporation in mixed solvents (e.g., CHCl₃/MeOH 9:1) promotes ordered lattice formation .
  • Seeding : Introduce microcrystals from analogous compounds to nucleate growth .
  • Temperature Gradients : Gradual cooling (0.5°C/hr) from saturated solutions reduces defects .

Advanced: How does the compound’s conformational rigidity impact its reactivity in glycosylation reactions?

  • Ring Strain Effects : The tetrahydrofurodioxolane’s fused ring system restricts C5–C6 bond rotation, favoring axial attack in SN2 mechanisms (e.g., glycosyl donor activation with TMSOTf) .
  • Protecting Group Synergy : The 2,2-dimethyl group enhances rigidity, reducing side reactions but requiring harsh deprotection (e.g., HF-pyridine for TBDPS removal) .

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